(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride
Description
(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic amine hydrochloride salt featuring a fused bicyclo[3.2.0]heptane scaffold with a methyl substituent at the 1-position and a nitrogen atom in the 2-position. This compound belongs to a class of azabicyclo derivatives widely explored in medicinal chemistry for their conformational rigidity, which enhances receptor binding specificity and metabolic stability .
Properties
IUPAC Name |
(1S,5S)-1-methyl-2-azabicyclo[3.2.0]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-7-4-2-6(7)3-5-8-7;/h6,8H,2-5H2,1H3;1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWJJIDTGCDKRE-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC1CCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]1CCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which can be facilitated by photochemical or thermal activation . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure consistency and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as crystallization and chromatography, are crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the bicyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure allows for precise spatial orientation, enhancing its binding affinity and selectivity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural Analogues with Modified Bicyclic Frameworks
Sofinicline (ABT 894)
- Structure : (1S,5S)-3-(5,6-Dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane (free base: 799279-80-4) .
- Key Differences :
- Contains a 3,6-diazabicyclo[3.2.0]heptane core (two nitrogen atoms vs. one in the target compound).
- Substituted with a 5,6-dichloropyridinyl group at the 3-position.
- Pharmacology : A potent nAChR agonist with demonstrated efficacy in cognitive enhancement and pain modulation . The dichloropyridinyl group enhances lipophilicity and receptor affinity compared to the methyl group in the target compound.
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
- Structure : Bicyclo[2.2.1]heptane with an oxygen atom (oxa) at the 2-position and a nitrogen at the 5-position (CAS: 31560-06-2) .
- Key Differences :
- Smaller bicyclo[2.2.1] framework vs. bicyclo[3.2.0].
- Oxygen atom introduces hydrogen-bonding capacity absent in the target compound.
- Applications : Used as a morpholine analog in synthesizing constrained peptidomimetics .
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
- Structure : Features a bicyclo[2.2.1]heptane core with two fluorine atoms at the 5-position (CAS: 2306247-35-6) .
- Key Differences :
- Fluorine substituents increase electronegativity and metabolic stability.
- Bicyclo[2.2.1] system imposes greater ring strain than bicyclo[3.2.0].
- Utility : Fluorinated analogs are prioritized in drug design for improved bioavailability .
Analogues with Varied Substituents
(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane
- Structure : Phenyl substituent at the 1-position (CAS: 2095396-57-7) .
- Key Differences :
- Bulky phenyl group enhances π-π stacking interactions but reduces solubility compared to the methyl group.
- Applications : Explored in asymmetric catalysis and as a chiral building block .
rac-(1R,5R)-1-Methoxy-3-azabicyclo[3.2.0]heptane
- Structure : Methoxy substituent at the 1-position (CAS: 1205637-77-9) .
- Key Differences :
- Methoxy group introduces polar character, altering pharmacokinetics.
- Racemic mixture vs. enantiomerically pure target compound.
- Synthesis : Intermediate in alkaloid-inspired drug discovery .
Comparative Data Table
Biological Activity
(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride, also known as a bicyclic compound with significant medicinal chemistry interest, exhibits unique biological activities primarily through its interaction with neurotransmitter systems. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a nitrogen atom within a seven-membered ring. This structural configuration contributes to its biological activity by allowing specific interactions with various receptors and enzymes in the central nervous system (CNS).
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₇N·HCl |
| CAS Number | 2307487-41-6 |
| Solubility | Soluble in water and organic solvents |
The primary mechanism of action for this compound involves its role as a competitive inhibitor of neurotransmitter transporters, specifically those for dopamine, serotonin, and norepinephrine. By inhibiting these transporters, the compound increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Key Biological Effects:
- Increased Heart Rate: Due to elevated norepinephrine levels.
- Bronchodilation: Resulting from enhanced sympathetic activity.
- Cognitive Enhancement: Improved focus and memory due to increased dopamine activity.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
1. Receptor Binding Affinity
Research indicates that this compound exhibits a higher binding affinity for D(2L) and D(3) dopamine receptors compared to D(1) receptors, suggesting a selective action that could be beneficial in treating dopamine-related disorders such as Parkinson's disease and schizophrenia .
2. Toxicity Profile
The compound has been noted for its high toxicity levels, which can manifest as hypertension, tachycardia, and seizures upon exposure . Safety protocols are critical when handling this compound in laboratory settings.
Case Study 1: Dopamine Receptor Interaction
A study demonstrated that enantiomers of this compound showed distinct affinities for dopamine receptors, indicating potential for developing targeted therapies for CNS disorders .
Case Study 2: Synthesis and Evaluation
A multicomponent reaction was employed to synthesize derivatives of this compound, which were then evaluated for their binding affinities at various dopamine receptor subtypes. The results indicated that modifications to the bicyclic structure could enhance receptor selectivity and reduce side effects .
Applications in Research and Industry
The unique properties of this compound make it valuable in several applications:
- Pharmaceutical Development: As a precursor for synthesizing drugs targeting CNS disorders.
- Analytical Chemistry: Used as an analytical reagent due to its reactivity.
- Chiral Resolution Agent: Employed in organic synthesis for resolving chiral compounds.
Current Research Trends
Ongoing research is focusing on:
- Developing safer derivatives with reduced toxicity profiles.
- Exploring environmentally friendly synthesis methods.
- Investigating therapeutic potentials beyond CNS applications, including anti-inflammatory and analgesic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
